2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)
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Overview
Description
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound featuring a benzothiazole core. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents . This specific compound combines benzothiazole with a pyridine and triazinan moiety, potentially enhancing its biological activity and stability.
Preparation Methods
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE, a multi-step synthesis is required:
Formation of Benzothiazole Core: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Introduction of Pyridine Moiety: This step involves the reaction of the benzothiazole derivative with pyridine-3-carboxaldehyde under suitable conditions.
Formation of Triazinan Ring: The final step involves cyclization with appropriate triazinan precursors under controlled conditions.
Chemical Reactions Analysis
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyridine and triazinan rings may enhance binding affinity and specificity, leading to more effective inhibition of target enzymes or receptors .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar aromatic properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
2-[3-(1,3-BENZOTHIAZOL-2-YL)-5-[(PYRIDIN-3-YL)METHYL]-1,3,5-TRIAZINAN-1-YL]-1,3-BENZOTHIAZOLE stands out due to its unique combination of benzothiazole, pyridine, and triazinan rings, potentially offering enhanced biological activity and stability.
Properties
Molecular Formula |
C23H20N6S2 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinan-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H20N6S2/c1-3-9-20-18(7-1)25-22(30-20)28-14-27(13-17-6-5-11-24-12-17)15-29(16-28)23-26-19-8-2-4-10-21(19)31-23/h1-12H,13-16H2 |
InChI Key |
BZGCENQGLAJLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)CC6=CN=CC=C6 |
Origin of Product |
United States |
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